(R)-alpha-Methyl-3-bromophenylalanine
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Overview
Description
®-alpha-Methyl-3-bromophenylalanine is a chiral amino acid derivative with a bromine atom attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-alpha-Methyl-3-bromophenylalanine typically involves the bromination of a suitable phenylalanine derivative. One common method is the bromination of ®-alpha-Methylphenylalanine using bromine or a brominating agent such as N-bromosuccinimide in the presence of a catalyst. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the regioselectivity and yield.
Industrial Production Methods: Industrial production of ®-alpha-Methyl-3-bromophenylalanine may involve similar bromination techniques but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification methods such as crystallization or chromatography.
Types of Reactions:
Oxidation: ®-alpha-Methyl-3-bromophenylalanine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction of the bromine atom can be achieved using reducing agents like lithium aluminum hydride or catalytic hydrogenation, resulting in the formation of ®-alpha-Methylphenylalanine.
Substitution: The bromine atom in ®-alpha-Methyl-3-bromophenylalanine can be substituted with various nucleophiles such as amines, thiols, or alkoxides, leading to the formation of a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, catalytic hydrogenation, solvents like ether or ethanol.
Substitution: Nucleophiles like amines, thiols, alkoxides, solvents like dimethylformamide or tetrahydrofuran.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: ®-alpha-Methylphenylalanine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-alpha-Methyl-3-bromophenylalanine has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-alpha-Methyl-3-bromophenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The compound may also undergo metabolic transformations, leading to active metabolites that exert biological effects.
Comparison with Similar Compounds
®-alpha-Methylphenylalanine: Lacks the bromine atom, making it less reactive in certain substitution reactions.
3-Bromophenylalanine: Lacks the alpha-methyl group, affecting its steric properties and reactivity.
(S)-alpha-Methyl-3-bromophenylalanine: The enantiomer of ®-alpha-Methyl-3-bromophenylalanine, with different stereochemical properties and biological activities.
Uniqueness: ®-alpha-Methyl-3-bromophenylalanine is unique due to its specific chiral configuration and the presence of both the alpha-methyl and bromine substituents
Biological Activity
(R)-alpha-Methyl-3-bromophenylalanine is a chiral amino acid derivative notable for its unique structural properties and potential biological applications. This compound has garnered attention in various fields including medicinal chemistry, biochemistry, and pharmacology due to its interactions with biological systems.
Chemical Structure:
- Molecular Formula: C₁₃H₁₄BrN
- Molecular Weight: 258.11 g/mol
- CAS Number: 1212321-90-8
The synthesis of this compound typically involves the bromination of an appropriate phenylalanine derivative. Common methods include:
- Bromination using N-bromosuccinimide (NBS) in dichloromethane under controlled conditions to ensure regioselectivity.
- Oxidation and reduction reactions can be performed to modify the compound further, influencing its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The presence of the bromine atom allows for halogen bonding, which may enhance binding affinity to target proteins. This compound can also undergo metabolic transformations, leading to active metabolites that exert distinct biological effects.
Enzyme Inhibition
Research indicates that this compound may act as an enzyme inhibitor. Its structural features allow it to mimic natural substrates or inhibitors, potentially leading to competitive inhibition in metabolic pathways.
Study 1: Antimicrobial Activity
A study investigating various brominated amino acids reported that compounds with similar structures exhibited potent antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were notably low, suggesting strong efficacy.
Compound | MIC (µg/mL) | Target Pathogen |
---|---|---|
Brominated Phenylalanines | 0.1 - 1.0 | Staphylococcus aureus |
This compound | TBD | TBD |
Study 2: Pharmacological Characterization
In pharmacological studies, this compound was evaluated for its effects on neurotransmitter release. The compound showed promise as a modulator in dopaminergic pathways, suggesting potential applications in neuropharmacology.
Comparison with Related Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally related compounds:
Compound | Key Features | Biological Activity |
---|---|---|
(S)-alpha-Methyl-3-bromophenylalanine | Enantiomer; different stereochemistry | Varies; less potent than R form |
3-Bromophenylalanine | Lacks alpha-methyl group | Reduced reactivity |
(R)-alpha-Methylphenylalanine | Lacks bromine substituent | Different interaction profile |
Properties
IUPAC Name |
(2R)-2-amino-3-(3-bromophenyl)-2-methylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-10(12,9(13)14)6-7-3-2-4-8(11)5-7/h2-5H,6,12H2,1H3,(H,13,14)/t10-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSCSKUVWGVFCLY-SNVBAGLBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)Br)(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](CC1=CC(=CC=C1)Br)(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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